molecular formula C9H6BrN3O B13125904 7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B13125904
M. Wt: 252.07 g/mol
InChI Key: BXHSBATWQROYIY-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is an organic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, a methoxy group at the 5th position, and a cyano group at the 3rd position on the pyrazolo[1,5-a]pyridine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically isolated through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

7-bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3O/c1-14-7-2-8-6(4-11)5-12-13(8)9(10)3-7/h2-3,5H,1H3

InChI Key

BXHSBATWQROYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2C(=C1)Br)C#N

Origin of Product

United States

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